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Application Note: Quantification of Dimethoate Using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Dimex	
Cat. No.:	B094397	Get Quote

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Introduction

Dimethoate is a widely used organophosphate insecticide and acaricide.[1] It functions as a cholinesterase inhibitor, leading to its effectiveness against a broad range of insects and mites. [1] Due to its potential toxicity and the need to ensure food safety and environmental protection, a reliable and sensitive analytical method for the quantification of dimethoate residues is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose, offering good selectivity and sensitivity.

This application note provides a comprehensive protocol for the quantification of dimethoate using a reversed-phase HPLC method. It includes detailed experimental procedures, instrument parameters, and method validation data to guide researchers in setting up and performing this analysis.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A sample containing dimethoate is injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The isocratic elution allows for the separation of dimethoate from other matrix components. The



analyte is then detected by a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Data Presentation

Table 1: HPLC Method Parameters for Dimethoate

Ouantification

Parameter	Recommended Conditions	Variations from Literature
Stationary Phase	C18 Column (e.g., Phenomenex Luna, Kromasil) [1][2]	ODS2 Column[3]
Column Dimensions	250 mm x 4.6 mm, 5 μm[1]	150 mm x 4.6 mm, 5 μm[2]
Mobile Phase	Acetonitrile:Water (60:40, v/v) [1][4]	Methanol:Water (40:60, v/v)[2], Acetonitrile:Water:Acetic Acid (39:59:2, v/v/v)[4]
Flow Rate	1.0 mL/min[1][2]	0.7 mL/min[4]
Injection Volume	10 μL[1]	20 μL[2]
Column Temperature	30°C[1]	Ambient
Detection Wavelength	205 nm[1]	220 nm[2], 229 nm[4]
Retention Time	Approximately 4.76 min[1]	Varies with conditions

Table 2: Method Validation Parameters



Parameter	Reported Value	Reference
Linearity Range	5 - 25 μg/mL	[1]
0.010 - 2.0 μg/mL	[2]	
Correlation Coefficient (r²)	0.9967	[1]
0.9992	[2]	
Limit of Detection (LOD)	0.11 μg/mL	[1]
2.3 μg/mL	[2]	
Limit of Quantification (LOQ)	0.33 μg/mL	[1]
7.7 μg/mL	[2]	
Recovery	78.5% - 87.9% (in cucumber)	[2]
Precision (%RSD)	< 4.4%	[2]

Experimental Protocols Reagents and Materials

- Dimethoate analytical standard (Sigma-Aldrich or equivalent)[1]
- HPLC grade acetonitrile[1]
- HPLC grade methanol[1]
- HPLC grade water[1]
- Benzene (for extraction, optional)[1]
- 0.22 μm or 0.45 μm syringe filters

Preparation of Standard Solutions

 Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of dimethoate analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]



 Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 5, 10, 15, 20, 25 µg/mL).[1]

Sample Preparation

- A. Water Samples (Liquid-Liquid Extraction)
- Take a known volume of the water sample (e.g., 100 mL).
- Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane
 or a mixture of hexane and acetone) in a separatory funnel.
- Shake vigorously for 2-3 minutes and allow the layers to separate.
- Collect the organic layer. Repeat the extraction process twice more with fresh solvent.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase.
- Filter the final solution through a 0.22 μm syringe filter before HPLC injection.
- B. Solid Samples (e.g., Cucumber) (Solid-Phase Extraction)
- Homogenize a representative portion of the sample (e.g., 10 g of cucumber).
- Extract the homogenized sample with a suitable solvent such as acetonitrile. This can be facilitated by blending or shaking.
- Centrifuge the mixture to separate the solid material.
- Take the supernatant and concentrate it, for example, by rotary evaporation.
- Perform a solid-phase extraction (SPE) for cleanup. Condition a C18 SPE cartridge with methanol followed by water.
- Load the concentrated extract onto the SPE cartridge.



- Wash the cartridge with water to remove polar interferences.
- Elute the dimethoate with a small volume of acetonitrile or methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- Filter the solution through a 0.22 μm syringe filter prior to analysis.[2]

HPLC Analysis Procedure

- Set up the HPLC system with the parameters outlined in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- After each injection, allow sufficient run time for the elution of the dimethoate peak and any other components.
- Construct a calibration curve by plotting the peak area of the dimethoate standard against its concentration.
- Determine the concentration of dimethoate in the samples by interpolating their peak areas from the calibration curve.

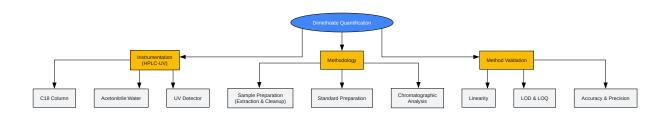
Visualizations





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Caption: Experimental workflow for Dimethoate quantification by HPLC.



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Caption: Key components of the HPLC method for Dimethoate analysis.

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